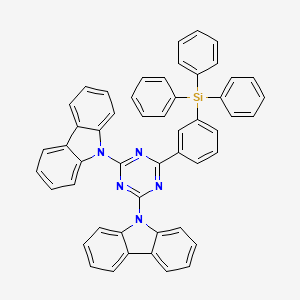
9,9'-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole): is a complex organic compound with a molecular formula of C48H34N4Si. This compound is known for its unique structural features, which include a triazine core linked to carbazole units and a triphenylsilyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) typically involves multiple steps, starting with the preparation of the triazine core, followed by the introduction of carbazole units and the triphenylsilyl group. Common synthetic routes include:
Formation of the Triazine Core: This step often involves the reaction of cyanuric chloride with appropriate aromatic amines under controlled conditions.
Attachment of Carbazole Units: The carbazole units are introduced through nucleophilic substitution reactions, where the triazine core reacts with carbazole derivatives.
Introduction of Triphenylsilyl Group: The final step involves the attachment of the triphenylsilyl group, typically through a silylation reaction using triphenylsilyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvent systems, and reaction conditions to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound can participate in various substitution reactions, such as electrophilic aromatic substitution at the carbazole units or nucleophilic substitution at the triazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation Products: Carbazole-quinone derivatives.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted carbazole and triazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Biology:
Fluorescent Probes: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting specific biomolecules.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) is primarily based on its ability to interact with various molecular targets through its functional groups. The triazine core can engage in hydrogen bonding and π-π interactions, while the carbazole units can participate in electron transfer processes. The triphenylsilyl group enhances the compound’s stability and solubility, facilitating its interaction with target molecules.
Molecular Targets and Pathways:
Electron Transport: The compound can act as an electron transport material in electronic devices.
Fluorescence: It can interact with specific biomolecules, leading to changes in its fluorescence properties, which are useful in imaging applications.
Comparaison Avec Des Composés Similaires
- 9,9’-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole
- 9,9’-[1,4-Phenylene]bis(9H-carbazole)
- 9,9’-[5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene]bis-9H-carbazole
Uniqueness:
- Structural Features: The presence of both the triazine core and the triphenylsilyl group in 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole) imparts unique electronic and optical properties that are not observed in similar compounds.
- Applications: Its combination of functional groups makes it particularly suitable for applications in organic electronics and material science, where both stability and electronic properties are crucial.
This detailed article provides a comprehensive overview of 9,9’-(6-(3-(Triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9h-carbazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C51H35N5Si |
|---|---|
Poids moléculaire |
745.9 g/mol |
Nom IUPAC |
[3-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]phenyl]-triphenylsilane |
InChI |
InChI=1S/C51H35N5Si/c1-4-20-37(21-5-1)57(38-22-6-2-7-23-38,39-24-8-3-9-25-39)40-26-18-19-36(35-40)49-52-50(55-45-31-14-10-27-41(45)42-28-11-15-32-46(42)55)54-51(53-49)56-47-33-16-12-29-43(47)44-30-13-17-34-48(44)56/h1-35H |
Clé InChI |
MZZBVCAAWVBQJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC(=NC(=N5)N6C7=CC=CC=C7C8=CC=CC=C86)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)
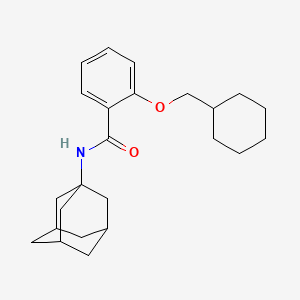
![1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12499804.png)
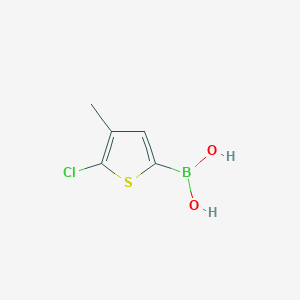
![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
![4-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12499816.png)
![Methyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499817.png)
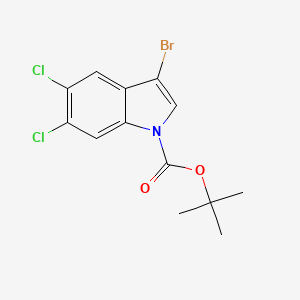
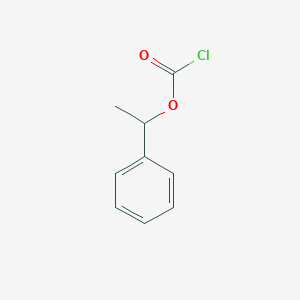
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)
![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)
![Methyl 5-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499890.png)
